molecular formula C25H24N2O2 B7690863 N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No. B7690863
M. Wt: 384.5 g/mol
InChI Key: KPELELDUTDYDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as AMTB, is a small molecule that has been extensively studied for its potential applications in scientific research. This molecule has been found to have unique properties that make it an attractive target for researchers in a variety of fields, including neuroscience, pharmacology, and biochemistry. In

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its binding to the TRPM8 channel, which leads to the inhibition of its activity. This results in a decrease in the influx of calcium ions into the cell, which is required for the sensation of cold temperatures. N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to be a potent and selective inhibitor of TRPM8, with little or no effect on other ion channels.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to have a number of biochemical and physiological effects. In addition to its role in the modulation of TRPM8, it has also been found to have anti-inflammatory properties. This is thought to be due to its ability to inhibit the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for use in a variety of assays. It is also highly selective for TRPM8, which makes it a useful tool for studying the function of this ion channel. However, one limitation of N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is that it can be difficult to use in vivo, as it has poor solubility and bioavailability.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is its potential use as a therapeutic agent for the treatment of pain and inflammation. Another area of interest is its role in the regulation of thermoregulation, which could have implications for the treatment of conditions such as fever. Additionally, further studies are needed to better understand the mechanism of action of N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and its effects on other ion channels and signaling pathways.
Conclusion:
In conclusion, N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, or N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, is a small molecule that has been extensively studied for its potential applications in scientific research. Its unique properties, including its selective inhibition of the TRPM8 ion channel and its anti-inflammatory effects, make it an attractive target for researchers in a variety of fields. While there are limitations to its use in vivo, N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for use in lab experiments, and there are several future directions for research on this molecule.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves several steps, including the reaction of 3-acetylphenylhydrazine with 4-methylbenzoyl chloride, followed by cyclization with ethyl acetoacetate. The final product is obtained after a series of purification steps, including recrystallization and chromatography. This method has been optimized over the years to yield high-quality N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide with good purity and yield.

Scientific Research Applications

N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role in the modulation of ion channels. N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to selectively block the activity of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of cold temperatures. This has led to its use in the study of pain perception and thermoregulation.

properties

IUPAC Name

1-(4-methylbenzoyl)-N-(3-methylphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-17-8-10-19(11-9-17)25(29)27-14-4-6-20-16-21(12-13-23(20)27)24(28)26-22-7-3-5-18(2)15-22/h3,5,7-13,15-16H,4,6,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPELELDUTDYDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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